![molecular formula C14H17NO2 B14252261 2-[(2R)-hexan-2-yl]isoindole-1,3-dione CAS No. 221155-49-3](/img/structure/B14252261.png)
2-[(2R)-hexan-2-yl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R)-hexan-2-yl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-diones, which are known for their diverse chemical reactivity and biological activities. Isoindole-1,3-diones, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R)-hexan-2-yl]isoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with a primary amine, followed by cyclization to form the isoindole-1,3-dione core . Another method includes the reaction of substituted tetraynes with imidazole derivatives in the presence of oxygen, leading to the formation of multifunctionalized isoindole-1,3-diones .
Industrial Production Methods: Industrial production of isoindole-1,3-diones typically involves large-scale condensation reactions using phthalic anhydride and primary amines. The reaction conditions are optimized to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2R)-hexan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
2-[(2R)-hexan-2-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-[(2R)-hexan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Phthalimide: A simpler isoindole-1,3-dione derivative with similar chemical properties.
N-isoindoline-1,3-dione: Another derivative with potential biological activities.
Substituted isoindole-1,3-diones: Compounds with various substituents that modify their chemical and biological properties
Uniqueness: 2-[(2R)-hexan-2-yl]isoindole-1,3-dione is unique due to its specific substituent at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other isoindole-1,3-dione derivatives .
Propiedades
Número CAS |
221155-49-3 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-[(2R)-hexan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-3-4-7-10(2)15-13(16)11-8-5-6-9-12(11)14(15)17/h5-6,8-10H,3-4,7H2,1-2H3/t10-/m1/s1 |
Clave InChI |
OGKZBRVIEFKCBE-SNVBAGLBSA-N |
SMILES isomérico |
CCCC[C@@H](C)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


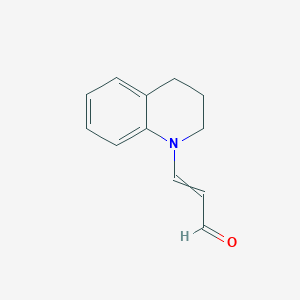
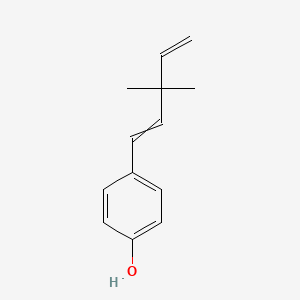
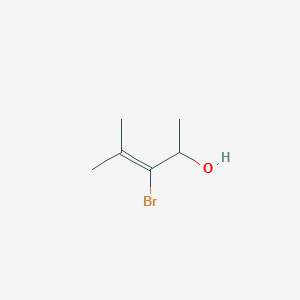
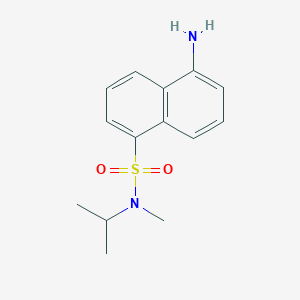
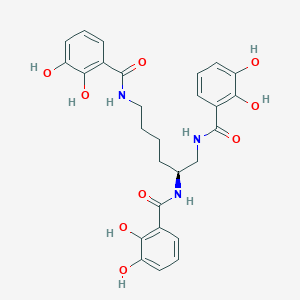
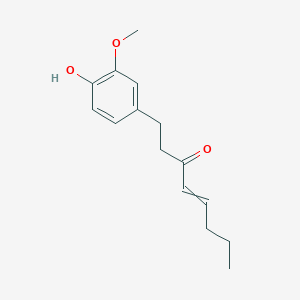
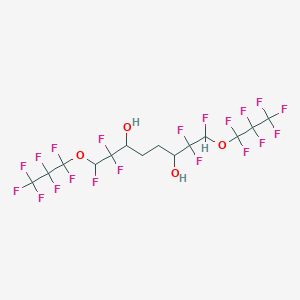
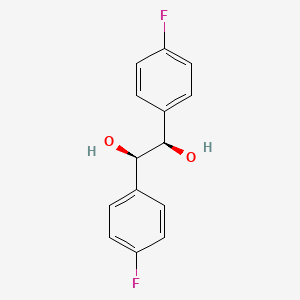
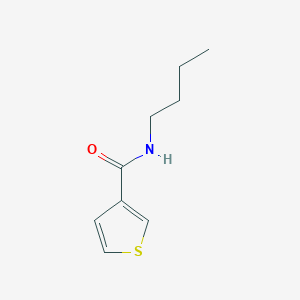
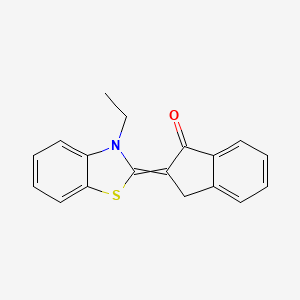
![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
